1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Overview
Description
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₉H₆F₂O. It is characterized by a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a prop-2-yn-1-yloxy group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene can be synthesized through a series of reactions involving couplings, boronates, and fluorinations. The most common method involves the reaction between 3-bromo-1,2-difluorobenzene and propargyl alcohol in the presence of palladium catalysts. The reaction conditions typically include:
Catalyst: Palladium
Solvent: Organic solvents such as ethanol or acetone
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized reaction conditions to maximize yield
Purification: Employing techniques such as distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The prop-2-yn-1-yloxy group can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as halogens, nucleophiles, and electrophiles.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Formation of various substituted benzene derivatives.
Oxidation and reduction reactions: Formation of alcohols, ketones, or alkenes depending on the reaction conditions.
Scientific Research Applications
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their function.
Disrupt cellular processes: By interacting with cellular components, it can interfere with normal cellular functions.
Induce apoptosis: In cancer cells, it can trigger programmed cell death through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-5-iodo-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with an iodine atom instead of a fluorine atom.
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a prop-2-yn-1-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,3-difluoro-5-prop-2-ynoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFTWFDLBJRYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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